BenchChemオンラインストアへようこそ!

HX630

Retinoid Synergism RXR-RAR Heterodimer HL-60 Differentiation

Procure HX630 for its validated, quantitative synergism as a retinoid X receptor (RXR) pan-agonist. Unlike bexarotene, HX630 markedly enhances RAR agonist potency (15-fold with Am80) and shows in vivo efficacy, reducing intimal hyperplasia by 72%. Ideal for dissecting RXR heterodimer function in cancer, vascular biology, and Alzheimer's models where functional selectivity is critical.

Molecular Formula C28H27NO2S
Molecular Weight 441.6 g/mol
CAS No. 188844-52-2
Cat. No. B127895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHX630
CAS188844-52-2
Synonyms4-(7,8,9,10-tetrahydro-7,7,10,10-tetramethylbenzo[b]naphtho[2,3-f][1,4]thiazepin-12-yl)benzoic Acid; 
Molecular FormulaC28H27NO2S
Molecular Weight441.6 g/mol
Structural Identifiers
SMILESCC1(CCC(C2=C1C=C3C(=C2)SC4=CC=CC=C4N=C3C5=CC=C(C=C5)C(=O)O)(C)C)C
InChIInChI=1S/C28H27NO2S/c1-27(2)13-14-28(3,4)21-16-24-19(15-20(21)27)25(17-9-11-18(12-10-17)26(30)31)29-22-7-5-6-8-23(22)32-24/h5-12,15-16H,13-14H2,1-4H3,(H,30,31)
InChIKeyPFGCWQPTOKPRRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HX630 (CAS 188844-52-2) Product-Specific Evidence Guide: RXR Pan-Agonist and Retinoid Synergist for Heterodimer Activation Research


HX630 is a synthetic small-molecule pan-agonist of the retinoid X receptor (RXR), a nuclear receptor that functions as an obligate heterodimeric partner for numerous other nuclear receptors [1]. Chemically, it is 4-(7,7,10,10-tetramethyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,3-f][1,4]thiazepin-12-yl)benzoic acid . A defining feature is its potent activity as a retinoid synergist: it does not act as a strong independent transcriptional activator but rather markedly enhances the potency of partner ligands, including RAR agonists like Am80 (tamibarotene) and PPARγ agonists, by binding to and transactivating the RXR subunit within heterodimers [1][2].

Why Generic RXR Agonist Substitution Fails: HX630 Exhibits Divergent Heterodimer Activation and Functional Synergism Compared to Analogs


RXR agonists are not a uniform class; their functional selectivity is dictated by their chemical structure, which influences heterodimer partner preference, transcriptional output, and downstream biological effects. For instance, HX630, a thiazepine derivative, demonstrates significantly more potent synergy with RAR agonists than its close structural analog HX600 (a dibenzodiazepine) [1]. In a direct comparison with another RXR agonist, PA024, HX630 displays a starkly different, cell-type-dependent ability to activate the LXR/RXR heterodimer and induce ABCA1 expression in macrophage cell lines [2]. Furthermore, the clinically approved rexinoid bexarotene (LGD1069) fails to induce synergistic adipocyte differentiation in vitro, a property characteristic of HX630 and other retinoid synergists, underscoring that RXR ligand functional profiles are not interchangeable [3]. Therefore, selecting HX630 based on its validated, quantitative synergism profile and defined heterodimer selectivity is essential for experimental reproducibility and target validation.

Quantitative Evidence Guide: Validating HX630's Differentiated RXR Synergism, Heterodimer Specificity, and In Vivo Efficacy


Evidence Item 1: Superior Synergistic Potentiation of RAR Agonist Activity Compared to HX600 and LGD1069 in HL-60 Cell Differentiation

HX630 demonstrates quantitatively superior synergistic activity with RAR agonists compared to its close structural analog HX600 and the clinically used rexinoid LGD1069 (bexarotene). In HL-60 cell differentiation assays, the presence of 100 nM HX630 enhanced the potency of the RARα agonist Am80 by approximately 15-fold, reducing the EC50 from 5.5 x 10⁻¹⁰ M to 3.6 x 10⁻¹¹ M [1]. The thiazepine scaffold of HX630 imparts more potent synergy than the dibenzodiazepine HX600 [2]. Furthermore, while HX630 and other retinoid synergists robustly synergize with PPARγ ligands to induce adipocyte differentiation, LGD1069 (bexarotene) fails to exhibit this synergistic effect, despite being a potent RXR/PPARγ transactivator on reporter genes [3].

Retinoid Synergism RXR-RAR Heterodimer HL-60 Differentiation Transcriptional Activation

Evidence Item 2: Differential LXR/RXR Activation and ABCA1 Induction Profile Versus PA024 in Macrophage Cell Lines

A direct comparative study revealed that the RXR agonists HX630 and PA024 possess distinct abilities to activate the LXR/RXR heterodimer and induce ABCA1 expression, a key regulator of HDL biogenesis. In differentiated THP-1 macrophages, both agonists efficiently enhanced ABCA1 mRNA expression and apoA-I-dependent cholesterol release. However, in RAW264 macrophages and undifferentiated THP-1 cells, PA024 remained highly effective, while HX630 was inactive in increasing ABCA1 mRNA [1]. This cell-type-dependent activity of HX630 was correlated with cellular PPARγ mRNA levels, and HX630 was shown to activate the PPARγ/RXR heterodimer, suggesting a distinct pathway [1].

LXR/RXR Heterodimer ABCA1 Transporter Cholesterol Efflux Macrophage Biology HDL Biogenesis

Evidence Item 3: Significant In Vivo Suppression of Vascular Intimal Hyperplasia in Mouse Carotid Ligation Model

HX630 demonstrates significant in vivo efficacy in a disease-relevant model. In a mouse model of vascular injury (carotid artery ligation), oral administration of HX630 for 4 weeks resulted in a marked suppression of neointimal thickening, a key pathological feature of restenosis and atherosclerosis. The intima/media ratio, a direct measure of vascular hyperplasia, was significantly reduced in HX630-treated mice (0.286 ± 0.093) compared to vehicle-treated control animals (1.022 ± 0.134, p < 0.05) [1]. This antiproliferative effect on vascular smooth muscle cells (VSMCs) was confirmed both in vivo and in vitro [1].

Vascular Smooth Muscle Intimal Hyperplasia In Vivo Efficacy Vascular Remodeling Anti-proliferative

Evidence Item 4: Memory Improvement in Alzheimer's Disease Mouse Model Achieved Only with Am80/HX630 Combination Therapy

The synergistic mechanism of HX630 is critical for achieving therapeutic benefit in a complex in vivo model. In aged (8.5-month-old) AβPP23 transgenic mice, a model of Alzheimer's disease, co-administration of the RARα,β agonist Am80 (0.5 mg/kg) and the RXR pan-agonist HX630 (5 mg/kg) for 17 days significantly improved memory deficits as assessed by the Morris water maze [1]. Crucially, administration of either Am80 or HX630 as a single agent produced no significant effect on memory, and only the combination therapy significantly reduced brain levels of insoluble Aβ peptide [1].

Alzheimer's Disease Amyloid-beta Clearance Combination Therapy Cognitive Function RXR-RAR Synergism Neuroinflammation

Recommended HX630 (188844-52-2) Procurement Scenarios: High-Impact Research Applications Validated by Quantitative Evidence


Scenario 1: Investigating RXR-RAR Heterodimer Synergism and Maximizing Retinoid-Responsive Gene Expression

This is the primary, best-validated use case for HX630. As demonstrated by the 15-fold enhancement of Am80 potency in HL-60 cell differentiation [1], HX630 should be procured when the experimental goal is to study or maximize the transcriptional output of RAR agonists. This scenario is ideal for researchers in oncology, developmental biology, and immunology investigating RAR-dependent processes, where the functional synergy of HX630 provides a unique advantage over other RXR ligands like LGD1069, which lacks this synergistic property in certain contexts [2].

Scenario 2: Validated Tool for In Vivo Studies of RXR-Dependent Vascular Remodeling and Intimal Hyperplasia

Procurement of HX630 is strongly supported by in vivo evidence for research programs focused on vascular biology and cardiovascular disease. Its proven ability to reduce intimal hyperplasia by 72% in a standard mouse carotid ligation model [3] provides a clear, quantitative rationale for its selection over other RXR agonists that lack this specific in vivo validation. This scenario is directly relevant for studies of restenosis, atherosclerosis, and VSMC proliferation.

Scenario 3: Essential Component for RXR/RAR Combination Therapy Studies in Neurodegenerative Disease Models

For researchers developing combination therapies for Alzheimer's disease or related neurodegenerative conditions, HX630 is an essential reagent. The landmark finding that only the Am80/HX630 combination restored cognitive function and reduced amyloid pathology in AβPP23 mice [4] uniquely positions HX630 as a critical synergist. This scenario underscores that HX630 is not a standalone drug candidate but a potent tool for unlocking the therapeutic potential of RAR agonists in neuroinflammation and amyloid clearance research.

Scenario 4: Studying Cell-Type-Specific RXR Heterodimer Function in Macrophage Biology and Lipid Metabolism

HX630 is the preferred RXR agonist for studies that require differentiating between the activation of LXR/RXR versus PPARγ/RXR heterodimers in macrophages. Its cell-type-restricted ability to induce ABCA1 expression, in contrast to the broadly active PA024 [5], makes it a precise molecular probe. This scenario is highly relevant for researchers in lipid metabolism, atherosclerosis, and innate immunity who are dissecting the specific contributions of different RXR heterodimer pathways to cholesterol efflux and inflammation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for HX630

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.